molecular formula C12H9FN2O4 B5702724 (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME)

(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME)

Cat. No.: B5702724
M. Wt: 264.21 g/mol
InChI Key: AJESUCSXPHBVMG-KAMYIIQDSA-N
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Description

(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) is a synthetic compound that belongs to the class of oxime esters. Oxime esters are versatile building blocks in organic synthesis, known for their ability to participate in a variety of chemical reactions. This compound is particularly interesting due to its unique structure, which includes an indole core, a fluorine atom, and an oxime ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) typically involves the reaction of an appropriate indole derivative with an acyl halide or anhydride to form the oxime ester. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or hydroxylamines .

Scientific Research Applications

(3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) involves its interaction with specific molecular targets. The oxime ester functional group can undergo hydrolysis to release the active indole derivative, which can then interact with enzymes or receptors in biological systems. The fluorine atom in the indole ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE: Lacks the oxime ester functional group.

    1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE: Similar structure but without the oxime ester and the (3Z) configuration.

    1-ACETYL-1H-INDOLE-2,3-DIONE: Lacks both the fluorine atom and the oxime ester.

Uniqueness

The presence of the oxime ester functional group and the fluorine atom in (3Z)-1-ACETYL-5-FLUORO-1H-INDOLE-2,3-DIONE 3-(O-ACETYLOXIME) makes it unique compared to other similar compounds.

Properties

IUPAC Name

[(Z)-(1-acetyl-5-fluoro-2-oxoindol-3-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-6(16)15-10-4-3-8(13)5-9(10)11(12(15)18)14-19-7(2)17/h3-5H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJESUCSXPHBVMG-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C(=NOC(=O)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2=C(C=C(C=C2)F)/C(=N/OC(=O)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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